molecular formula C20H41NO B1607914 N-methylnonadecanamide CAS No. 6212-93-7

N-methylnonadecanamide

Cat. No.: B1607914
CAS No.: 6212-93-7
M. Wt: 311.5 g/mol
InChI Key: JJOVCQBPDCSFDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methylnonadecanamide is an organic compound with the molecular formula C20H41NO It is a secondary amide derived from nonadecanoic acid, where the hydrogen atom of the amide group is replaced by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methylnonadecanamide can be synthesized through the reaction of nonadecanoic acid with methylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of methylamine to form the amide bond. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-methylnonadecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Nonadecanoic acid or other oxidized derivatives.

    Reduction: N-methylnonadecanamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-methylnonadecanamide has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to lipid metabolism and as a model compound for studying amide bond formation and cleavage.

    Industry: Used in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of N-methylnonadecanamide involves its interaction with various molecular targets and pathways. As an amide, it can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes. These interactions can influence the activity of enzymes involved in lipid metabolism and other biochemical processes. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Nonadecanoic acid: The parent carboxylic acid from which N-methylnonadecanamide is derived.

    N-methylstearamide: A similar amide derived from stearic acid.

    N-methylpalmitamide: An amide derived from palmitic acid.

Uniqueness

This compound is unique due to its specific chain length and the presence of a methyl group on the amide nitrogen. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. Its longer carbon chain compared to similar compounds like N-methylstearamide and N-methylpalmitamide may result in different solubility, melting point, and interaction with biological membranes.

Properties

IUPAC Name

N-methylnonadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21-2/h3-19H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOVCQBPDCSFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369240
Record name N-methylnonadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6212-93-7
Record name N-methylnonadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methylnonadecanamide
Reactant of Route 2
Reactant of Route 2
N-methylnonadecanamide
Reactant of Route 3
Reactant of Route 3
N-methylnonadecanamide
Reactant of Route 4
Reactant of Route 4
N-methylnonadecanamide
Reactant of Route 5
Reactant of Route 5
N-methylnonadecanamide
Reactant of Route 6
Reactant of Route 6
N-methylnonadecanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.